Mitotic Arrest Potency: 5- to 13-Fold Superiority Over Vinblastine and Taxol
In a direct head-to-head comparison with two clinically established antimitotic agents, the maytansinoid DM1-Me (a close structural analog of the target compound) exhibited significantly greater potency in inducing mitotic arrest in MCF7 human breast carcinoma cells [1]. DM1-Me was 5-fold more potent than vinblastine and 13-fold more potent than taxol in arresting mitosis [1].
| Evidence Dimension | Mitotic arrest potency (fold-difference) |
|---|---|
| Target Compound Data | 5-fold more potent than vinblastine; 13-fold more potent than taxol (DM1-Me as surrogate) |
| Comparator Or Baseline | Vinblastine (Vinca alkaloid) and Taxol (Paclitaxel; taxane) |
| Quantified Difference | 5x (vs vinblastine); 13x (vs taxol) |
| Conditions | MCF7 human breast carcinoma cell line; mitotic IC50 concentration; 24-hour exposure |
Why This Matters
This differential informs payload selection for ADCs where maximizing mitotic arrest at minimal intracellular concentrations is critical for therapeutic index.
- [1] Audette C, Kovtun Y, Goldmacher VS. Abstract 5677: A comparative study of the interaction of the maytansinoid, DM1-Me, vinblastine, and taxol with human cells. Cancer Res. 2012;72(8_Supplement):5677. View Source
